1-(2-bromo-4,6-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Overview

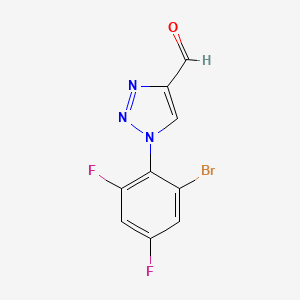

Description

1-(2-Bromo-4,6-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a halogenated triazole derivative featuring a bromo- and difluoro-substituted phenyl ring conjugated to a 1,2,3-triazole-4-carbaldehyde scaffold. The compound’s structure combines electron-withdrawing halogens (Br, F) with the reactive aldehyde group, making it a candidate for applications in medicinal chemistry, materials science, and bioconjugation. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or aldehyde-functionalization strategies, as inferred from analogous triazole-carbaldehyde syntheses in the literature .

Biological Activity

1-(2-bromo-4,6-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring substituted with a 2-bromo and 4,6-difluoro phenyl group along with an aldehyde functional group. Its molecular formula is C9H6BrF2N3O, and it has a molecular weight of approximately 292.06 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C9H6BrF2N3O |

| Molecular Weight | 292.06 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains. The presence of halogen substituents (like bromine and fluorine) often enhances the antimicrobial activity by improving the compound's lipophilicity and membrane permeability.

In a comparative study of triazole derivatives, it was found that compounds similar to this compound showed potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating strong antibacterial effects .

Antifungal Activity

Triazoles are well-known for their antifungal properties. Research has shown that compounds within this class can inhibit the growth of fungi by targeting specific enzymes involved in ergosterol biosynthesis. For example, a related triazole compound exhibited an MIC of 0.0156 μg/mL against Candida albicans, showcasing the potential of triazoles as antifungal agents .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are of great interest. Studies on related triazole derivatives have demonstrated their ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that this compound may also possess anti-inflammatory properties that warrant further investigation .

The biological activity of triazoles often stems from their ability to interact with various biological targets:

- Enzyme Inhibition : Triazoles can inhibit enzymes critical for fungal cell wall synthesis and bacterial metabolism.

- Cytokine Modulation : They may influence cytokine production in immune cells, thereby modulating inflammatory responses.

- Membrane Disruption : The lipophilic nature of halogenated triazoles allows them to integrate into microbial membranes, disrupting their integrity.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazole derivatives against a panel of bacteria and fungi. The results showed that the derivatives exhibited varying degrees of activity:

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans |

|---|---|---|---|

| This compound | 8 | 16 | 0.0156 |

| Related Triazole Compound A | 4 | 8 | 0.031 |

| Related Triazole Compound B | 16 | >32 | 0.125 |

This table illustrates the superior antimicrobial activity of the compound compared to its analogs.

Study on Anti-inflammatory Effects

In another study involving peripheral blood mononuclear cells (PBMC), the compound showed a significant reduction in TNF-α production when stimulated with lipopolysaccharides (LPS). The results indicated that at concentrations as low as 50 µg/mL, the compound effectively reduced TNF-α levels by approximately 60%, highlighting its potential as an anti-inflammatory agent .

Scientific Research Applications

Fluorescence Probing

One significant application of this compound is in the development of fluorescence probes. These probes have been designed to exhibit intramolecular charge transfer properties and aggregation-induced emission enhancement. They demonstrate high selectivity and sensitivity toward homocysteine, an amino acid implicated in various health conditions such as cardiovascular diseases . This feature positions the compound as a valuable tool for biological research and diagnostics.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit promising antimicrobial properties. For instance, studies have shown that certain synthesized triazole derivatives demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria . The unique structure of 1-(2-bromo-4,6-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde may enhance its efficacy as an antimicrobial agent.

Anticancer Potential

The compound’s structural features suggest potential applications in cancer treatment. Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain derivatives can effectively induce apoptosis in cancer cell lines . This anticancer activity is attributed to their ability to interact with specific cellular targets involved in cell growth and survival.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Chu et al., 2019 | Fluorescence Probing | Developed a probe with high selectivity towards homocysteine; potential for diagnostic applications. |

| PMC6661967 | Antimicrobial Activity | Evaluated triazole derivatives showing significant antibacterial effects against various pathogens. |

| PMC9781914 | Anticancer Activity | Demonstrated apoptosis induction in cancer cells; supports further development as an anticancer agent. |

Q & A

Basic Question: What are the recommended synthetic routes and purification methods for 1-(2-bromo-4,6-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde?

Methodological Answer:

The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

- Pre-functionalization : Bromo- and difluoro-substituted aniline derivatives are converted to aryl azides via diazotization and subsequent azide formation.

- Cycloaddition : Reaction with propargyl aldehyde derivatives under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) yields the triazole-carbaldehyde scaffold.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: dichloromethane/hexane) is used to isolate the product.

Characterization : Confirm regioselectivity via -NMR (triazole proton at δ 8.1–8.3 ppm) and -NMR (distinct signals for 4,6-difluoro substitution) .

Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures structural validation:

| Technique | Key Parameters | Purpose |

|---|---|---|

| X-ray Crystallography | Crystallographic data (e.g., CCDC entry) | Confirm molecular geometry and substituent orientation |

| NMR Spectroscopy | , , -NMR | Assign proton environments, confirm fluorinated and brominated substituents |

| HRMS | Exact mass (<5 ppm error) | Verify molecular formula and purity |

| IR Spectroscopy | C=O stretch (~1700 cm⁻¹), triazole ring vibrations | Functional group confirmation |

Advanced Question: How can researchers address regioselectivity challenges during triazole ring formation?

Methodological Answer:

Regioselectivity in CuAAC vs. RuAAC (ruthenium-catalyzed) reactions must be evaluated:

- CuAAC : Favors 1,4-disubstituted triazoles. Monitor reaction progress via TLC and adjust catalyst loading to minimize byproducts.

- RuAAC : Produces 1,5-disubstituted triazoles but is less common for electron-deficient aryl azides.

Validation : Use 2D NMR (COSY, NOESY) to distinguish between regioisomers. Computational modeling (DFT) can predict thermodynamic stability of products .

Advanced Question: What strategies are used to investigate the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

- Enzyme Assays : Conduct kinetic assays (e.g., fluorescence-based) with target enzymes (e.g., carbonic anhydrase or kinases) to determine IC₅₀ values. Compare with known inhibitors .

- Molecular Docking : Use software like AutoDock Vina to model ligand-enzyme interactions, focusing on halogen bonding (bromo group) and hydrophobic pockets .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl or modifying the aldehyde group) to identify critical pharmacophores .

Advanced Question: How can computational chemistry optimize reaction conditions for large-scale synthesis?

Methodological Answer:

- DFT Calculations : Model transition states to identify rate-limiting steps (e.g., azide-alkyne cycloaddition energy barriers).

- Solvent Screening : Use COSMO-RS simulations to predict solvent effects on yield and regioselectivity.

- Green Chemistry Metrics : Evaluate E-factor and atom economy via computational tools to minimize waste .

Advanced Question: What crystallographic insights reveal the compound’s stability under varying conditions?

Methodological Answer:

- Single-Crystal Analysis : Determine π-stacking interactions and halogen bonding (Br···F) that stabilize the solid-state structure .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (>200°C typical for triazoles).

- Hygroscopicity Tests : Expose crystals to controlled humidity and monitor structural changes via PXRD .

Advanced Question: How can solubility limitations in biological assays be mitigated?

Methodological Answer:

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Prodrug Design : Convert the aldehyde to a Schiff base or oxime derivative for improved aqueous solubility .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced Question: How should conflicting bioactivity data across studies be resolved?

Methodological Answer:

- Replication : Repeat assays under standardized conditions (e.g., pH, temperature, enzyme batch).

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Meta-Analysis : Compare datasets from PubChem or ChEMBL to identify outliers .

Advanced Question: What advanced techniques optimize multi-step synthesis yield?

Methodological Answer:

- DoE (Design of Experiments) : Apply factorial design to optimize temperature, catalyst loading, and stoichiometry.

- In Situ Monitoring : Use ReactIR or PAT (Process Analytical Technology) to track intermediate formation.

- Flow Chemistry : Implement continuous flow systems to enhance reproducibility and safety .

Advanced Question: How is oxidative stability of the aldehyde group maintained during storage?

Methodological Answer:

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Substituent Effects on Triazole-Carbaldehyde Derivatives

| Compound Name | Substituents on Phenyl Ring | Key Functional Groups | Electronic Effects |

|---|---|---|---|

| 1-(2-Bromo-4,6-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | 2-Br, 4-F, 6-F | Aldehyde (C4) | Strong electron-withdrawing (Br, F) |

| 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde | H (unsubstituted phenyl) | Aldehyde (C4) | Mild electron-withdrawing (triazole) |

| 1,1′-(Propane-1,3-diyl)bis(1H-1,2,3-triazole-4-carbaldehyde) | None (propane linker) | Aldehyde (C4 ×2) | Enhanced crosslinking potential |

| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | 3-Cl, CF3, S-linkage | Aldehyde (C4) | Mixed electronic (Cl, CF3, S) |

- This contrasts with pyrazole-carbaldehydes (e.g., ), where sulfanyl and trifluoromethyl groups introduce steric bulk and varied electronic profiles.

- Steric Considerations : The 2-bromo substituent may hinder rotational freedom around the triazole-phenyl bond, unlike propane-linked bis-triazoles (), which prioritize flexibility for dimeric complex formation.

Analytical Data Comparisons

Table 3: Spectroscopic and Chromatographic Profiles

- The target compound’s LC/MS would exhibit a distinct bromine isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br), differing from chlorine-containing analogs (e.g., 3:1 for ³⁵Cl/³⁷Cl in ).

Properties

IUPAC Name |

1-(2-bromo-4,6-difluorophenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF2N3O/c10-7-1-5(11)2-8(12)9(7)15-3-6(4-16)13-14-15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCMMRCWLNGZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N2C=C(N=N2)C=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.